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Compound of Interest

Compound Name: 4-lodo-3-methyl-1H-indazole

Cat. No.: B15065671

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the
novel compound 4-lodo-3-methyl-1H-indazole. Due to the limited availability of direct
experimental data for this specific molecule, this guide presents a comprehensive analysis
based on the known spectroscopic properties of the closely related parent compound, 3-
methyl-1H-indazole. The predicted spectral characteristics for 4-lodo-3-methyl-1H-indazole
are discussed in detail, providing a valuable resource for its identification and characterization.

Predicted Spectroscopic Data

The introduction of an iodine atom at the C4 position of the 3-methyl-1H-indazole core is
expected to significantly influence its spectroscopic properties. The following tables summarize
the known data for 3-methyl-1H-indazole and the predicted data for 4-lodo-3-methyl-1H-
indazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR: The proton NMR spectrum is expected to show distinct shifts for the aromatic protons
due to the electron-withdrawing and anisotropic effects of the iodine atom. The proton at C5 is
likely to be the most deshielded, appearing at a higher chemical shift compared to the parent
compound.
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13C NMR: The carbon NMR spectrum will be characterized by a significant upfield shift for the
C4 carbon directly attached to the iodine atom (heavy atom effect). The chemical shifts of the
other carbon atoms in the aromatic ring will also be affected, albeit to a lesser extent.

Compound IH NMR (0, ppm) 13C NMR (9, ppm) Solvent

2.58 (s, 3H, CH3),

7.10 (t, 1H), 7.30 (t, 11.9 (CHs), 108.9,
3-methyl-1H-indazole ~ 1H), 7.45 (d, 1H), 7.65  119.5, 120.4, 123.2, CDCls

(d, 1H), ~12.5 (br s, 126.0, 140.4, 141.1

1H, NH)

~2.6 (s, 3H, CHs3),
4-lodo-3-methyl-1H- ~7.0-7.8 (m, 3H, Ar- ~12 (CHs), ~95 (C4),
indazole (Predicted) H), ~12.7 (br s, 1H, ~110-145 (Ar-C)
NH)

CDCIs

Infrared (IR) Spectroscopy

The IR spectrum of 4-lodo-3-methyl-1H-indazole is expected to exhibit characteristic
absorption bands corresponding to the N-H and C-H stretching vibrations, as well as aromatic
C=C stretching. The C-I stretching vibration is expected to appear in the fingerprint region,
typically between 500 and 600 cm~1.

Compound Key IR Absorptions (cm~?)

~3150 (N-H stretch), ~3050 (Ar C-H stretch),
3-methyl-1H-indazole ~2920 (CHs stretch), ~1620, 1580, 1470 (Ar
C=C stretch)

~3150 (N-H stretch), ~3050 (Ar C-H stretch),
4-lodo-3-methyl-1H-indazole (Predicted) ~2920 (CHs stretch), ~1610, 1570, 1460 (Ar
C=C stretch), ~550 (C-I stretch)

Mass Spectrometry (MS)

The mass spectrum of 4-lodo-3-methyl-1H-indazole is expected to show a prominent
molecular ion peak (M*) at m/z 258. The isotopic pattern of the molecular ion will be

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://www.benchchem.com/product/b15065671?utm_src=pdf-body
https://www.benchchem.com/product/b15065671?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15065671?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

characteristic of a compound containing one iodine atom. Fragmentation may involve the loss
of the iodine atom, the methyl group, or other characteristic fragmentations of the indazole ring.

. Expected m/z of
Compound Molecular Formula Molecular Weight

[M]*
3-methyl-1H-indazole CsHsNz2 132.16 132
4-lodo-3-methyl-1H-
CsH7INz 258.06 258

indazole

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy

 Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance series, 400 MHz

or higher).

o Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds) in a 5 mm NMR tube.

» 1H NMR Acquisition: Standard proton spectra are acquired with a sufficient number of scans
to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent
peak or an internal standard (e.g., TMS).

e 13C NMR Acquisition: Carbon spectra are typically acquired using a proton-decoupled pulse
sequence (e.g., PENDANT, DEPT) to simplify the spectrum and aid in the assignment of

carbon types.

IR Spectroscopy

 Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

o Sample Preparation: For solid samples, a small amount of the compound is mixed with dry
potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total
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Reflectance (ATR) accessory can be used, where a small amount of the solid is placed
directly on the ATR crystal.

o Data Acquisition: The spectrum is recorded over the range of 4000-400 cm~* with a
resolution of 4 cm~1.

Mass Spectrometry

 Instrumentation: A mass spectrometer, such as a gas chromatograph-mass spectrometer
(GC-MS) for volatile compounds or a liquid chromatograph-mass spectrometer (LC-MS) with
an appropriate ionization source (e.g., electrospray ionization - ESI).

o Sample Preparation: For GC-MS, the sample is dissolved in a volatile solvent. For LC-MS,
the sample is dissolved in a solvent compatible with the mobile phase.

o Data Acquisition: The mass spectrum is acquired over a suitable mass range to observe the
molecular ion and major fragment ions. High-resolution mass spectrometry (HRMS) can be
used to determine the exact mass and elemental composition.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis and
characterization of a novel chemical compound like 4-lodo-3-methyl-1H-indazole.
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Compound Synthesis & Purification

Synthesis of 4-lodo-3-methyl-1H-indazole

Purification (e.g., Chromatography, Recrystallization)

Spectroscopic Analysis

NMR Spectroscopy (1H, 13C) IR Spectroscopy Mass Spectrometry (LRMS, HRMS)

Data Interpretation &|Structure Elucidation

Spectral Data Analysis

i

Structure Confirmation

Click to download full resolution via product page

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a novel

compound.

Signaling Pathways and Logical Relationships

As 4-lodo-3-methyl-1H-indazole is a novel compound, its biological activity and associated
signaling pathways are yet to be determined. The logical relationship for its characterization
follows a standard scientific methodology.
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Hypothesis Experimental Verification Conclusion

Proposed Structure: is subjected to Spectroscopic Analysis leads to Structure Elucidation

4-lodo-3-methyl-1H-indazole (NMR, IR, MS) and Confirmation

Click to download full resolution via product page

» To cite this document: BenchChem. [Spectroscopic Characterization of 4-lodo-3-methyl-1H-
indazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1506567 1#spectroscopic-data-of-4-iodo-3-methyl-1h-
indazole-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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